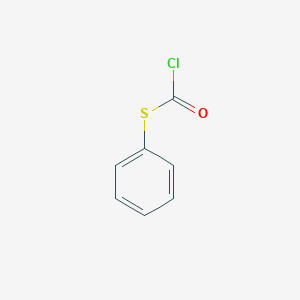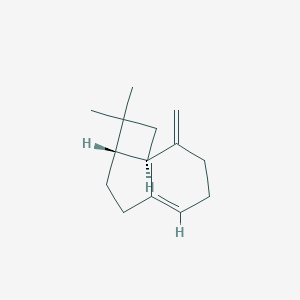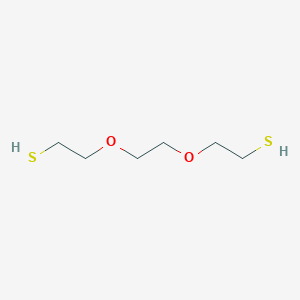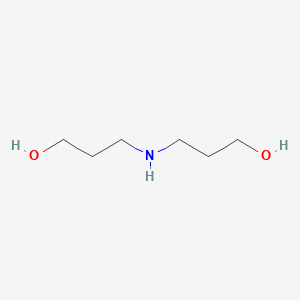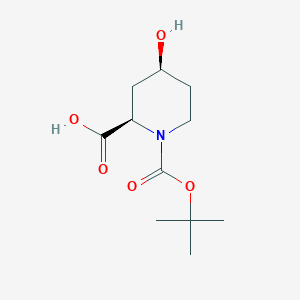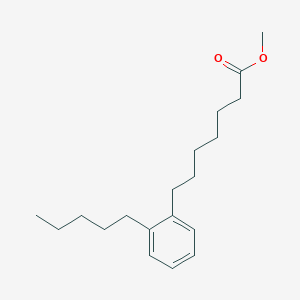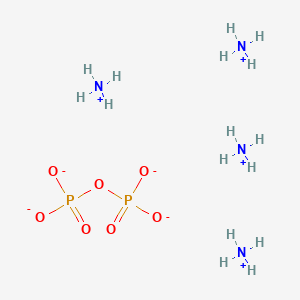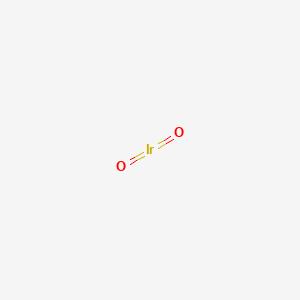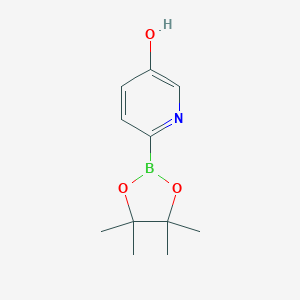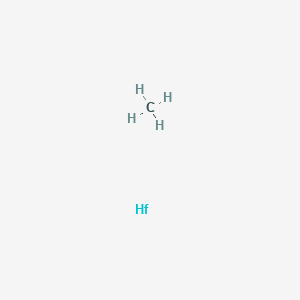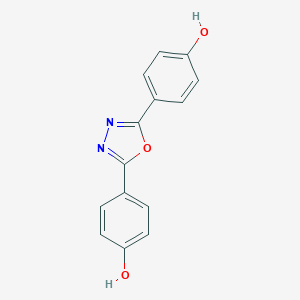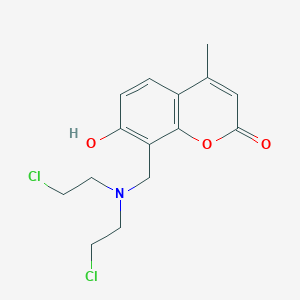![molecular formula C15H22O10 B088958 [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate CAS No. 14199-55-4](/img/structure/B88958.png)
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate, also known as TMAOM, is a chemical compound that has been widely studied in the field of organic chemistry. It is a derivative of cellulose, a natural polymer that is found in plant cell walls. TMAOM has several interesting properties that make it a useful compound for various applications in scientific research.
Mecanismo De Acción
The mechanism of action of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate is not fully understood, but it is believed to interact with other molecules through hydrogen bonding and van der Waals interactions. It has been shown to form complexes with various metal ions, which can be useful in catalytic reactions.
Efectos Bioquímicos Y Fisiológicos
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and biodegradability, which makes it a potential candidate for various biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate is its availability and relatively low cost compared to other compounds used in organic synthesis. However, its low solubility in common solvents and its sensitivity to moisture can be limitations in certain experiments.
Direcciones Futuras
There are several future directions for the study of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate. One potential area of research is the development of new synthetic methods for the production of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate and its derivatives. Another area of interest is the study of its potential applications in the field of biomedicine, such as drug delivery and tissue engineering. Additionally, the study of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate's interactions with other molecules and its mechanism of action could lead to the development of new catalysts and materials.
Métodos De Síntesis
The synthesis of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate can be achieved through several methods, including the acetylation of cellulose using acetic anhydride and acetic acid as the catalysts. This reaction results in the formation of [(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate, which can be purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate has been extensively studied for its potential applications in various scientific fields. In the field of organic chemistry, it has been used as a starting material for the synthesis of other compounds due to its unique structure and reactivity. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propiedades
Número CAS |
14199-55-4 |
|---|---|
Nombre del producto |
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate |
Fórmula molecular |
C15H22O10 |
Peso molecular |
362.33 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(20-5)15(25-11)24-10(4)19/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15+/m1/s1 |
Clave InChI |
BVCQQVDJOODWJR-QMIVOQANSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)OC)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





